Technical Monograph: 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione
Technical Monograph: 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione
[1]
Executive Summary
5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, commonly referred to as 5-(4-Hydroxybenzyl)hydantoin or p-Hydroxyphenylhydantoin (p-HPH) , is a critical heterocyclic intermediate in the pharmaceutical and fine chemical industries.[1][2][3] It serves as the direct hydantoin analog of the amino acid Tyrosine. Its primary industrial utility lies in the "Hydantoinase Process," a dynamic kinetic resolution method used to manufacture optically pure D- and L-Tyrosine and related non-proteinogenic amino acids, which are essential building blocks for semi-synthetic antibiotics (e.g., Amoxicillin analogues) and peptide therapeutics.[1]
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, enzymatic resolution mechanisms, and analytical characterization.
Physicochemical Profile
The compound is an amphoteric heterocycle containing a phenolic hydroxyl group and a hydantoin imide core. Its solubility and stability are dictated by the ionization states of these functional groups.
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | 5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione |
| Common Names | 5-(4-Hydroxybenzyl)hydantoin; p-Hydroxyphenylhydantoin |
| CAS Registry Number | 67337-72-8 |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | >250 °C (Decomposes); Precursor (Benzylidene) mp: ~253–254 °C |
| Solubility (Water) | ~1.3 g/L at 20 °C; Soluble in hot water |
| Solubility (Organic) | Soluble in Ethanol, DMSO, DMF; Insoluble in Hexane, Ether |
| Acidity (pKa) | pKa₁ ≈ 9.1 (Imide -NH-); pKa₂ ≈ 10.0 (Phenolic -OH) |
Solubility & Stability Insights
-
pH Dependence: The compound exhibits low solubility in neutral aqueous media. Solubility increases significantly at pH > 10 due to deprotonation of the imide nitrogen (N3) and the phenolic oxygen, forming a dianion.
-
Thermal Stability: It is thermally stable up to its melting point, making it suitable for high-temperature crystallization purification steps.[1]
Synthesis & Production Methodologies
Production strategies are divided into Chemical Synthesis (for the racemic scaffold) and Biocatalytic Resolution (for chiral amino acid production).
Chemical Synthesis: The Aldehyde Condensation Route
The most robust industrial route involves the Knoevenagel condensation of 4-hydroxybenzaldehyde with hydantoin, followed by selective hydrogenation.
Protocol:
-
Condensation: 4-Hydroxybenzaldehyde is refluxed with hydantoin in the presence of an amine base (e.g., ethanolamine or piperidine) in water/ethanol.
-
Intermediate Isolation: The resulting 5-(4-hydroxybenzylidene)hydantoin precipitates as a yellow solid (mp 253–254 °C).[1]
-
Reduction: The benzylidene double bond is reduced using H₂/Pd-C or Raney Nickel in alkaline media to yield the target 5-(4-hydroxybenzyl)hydantoin .[1]
Figure 1: Chemical synthesis pathway via Knoevenagel condensation and subsequent hydrogenation.[1]
Biocatalytic Application: The Hydantoinase Process
This compound is the substrate for the industrial production of D-Tyrosine and L-Tyrosine.[1] The process relies on a Dynamic Kinetic Resolution (DKR) where the hydantoin racemase ensures 100% theoretical yield of a single enantiomer.
Mechanism:
-
Racemization: Chemical or enzymatic racemization ensures the substrate (5-(4-Hydroxybenzyl)hydantoin) exists as an equilibrium of D- and L-isomers.[1]
-
Hydrolysis (Step 1): D-Hydantoinase selectively hydrolyzes the D-isomer to N-carbamoyl-D-tyrosine.[1]
-
Hydrolysis (Step 2): N-Carbamoylase (or chemical decarbamoylation) converts the intermediate to D-Tyrosine.[1]
-
Spontaneous Racemization: The unreacted L-hydantoin spontaneously racemizes under the alkaline reaction conditions (pH > 8.5), replenishing the D-hydantoin pool.[1]
Figure 2: The Hydantoinase Process for the production of D-Tyrosine via Dynamic Kinetic Resolution.
Analytical Characterization
Validating the identity of 5-(4-Hydroxybenzyl)hydantoin requires distinguishing it from its benzylidene precursor and potential free amino acid hydrolysis products.[1]
HPLC Method[1][8][9]
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v).
-
Detection: UV at 220 nm (amide bond) and 275 nm (phenolic ring).
-
Retention Logic: The hydantoin is less polar than Tyrosine but more polar than the benzylidene precursor.
-
Elution Order: Tyrosine < 5-(4-Hydroxybenzyl)hydantoin < 5-(4-Hydroxybenzylidene)hydantoin.[1]
-
NMR Spectroscopy (DMSO-d₆)
The ¹H-NMR spectrum is distinct due to the presence of the ABX system (chiral center) and the para-substituted aromatic ring.
-
δ 10.4 ppm (s, 1H): Imide NH (N3 position).
-
δ 9.2 ppm (s, 1H): Phenolic OH.
-
δ 7.8 ppm (s, 1H): Amide NH (N1 position).
-
δ 6.95 ppm (d, 2H, J=8 Hz): Aromatic protons (Ortho to OH).
-
δ 6.65 ppm (d, 2H, J=8 Hz): Aromatic protons (Meta to OH).
-
δ 4.30 ppm (m, 1H): Chiral methine proton (C5-H).
-
δ 2.90 ppm (m, 2H): Benzylic methylene protons (CH₂).
Safety & Handling
-
Hazard Classification: Generally considered low toxicity, but should be handled as a potential irritant (Skin/Eye Irrit. 2).
-
Storage: Store in a cool, dry place. Hygroscopic tendency is low, but protection from moisture is recommended to prevent hydrolysis over long periods.
-
Reactivity: Incompatible with strong oxidizing agents and strong bases (ring opening).
References
-
Preparation of 5-substituted hydantoins. Organic Syntheses, Coll. Vol. 5, p. 627 (1973). Link
-
Enzymatic production of D-amino acids from 5-substituted hydantoins. Journal of Biotechnology, 46(1), 63-73.[1] Link
-
Synthesis and physical properties of 5-(4-hydroxybenzyl)hydantoin. PubChem Compound Summary. Link
-
Process for the production of 5-arylidene hydantoins. US Patent 4345072A.[1] Link
-
Dynamic kinetic resolution of hydantoins. Advanced Synthesis & Catalysis, 345(6‐7), 717-724. Link
